1-(1-Benzothien-3-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a benzothiophene moiety, which enhances its potential biological activity. Piperidine derivatives are widely studied due to their applications in pharmaceuticals, particularly as they often exhibit significant pharmacological properties.
The compound can be synthesized through various methods, typically involving the reaction of benzothiophene derivatives with piperidine. It is classified under heterocyclic compounds due to the presence of nitrogen in the piperidine ring. This classification is significant as it often correlates with specific biological activities and interactions within biological systems.
The synthesis of 1-(1-Benzothien-3-ylmethyl)piperidine can be achieved through several approaches:
The synthesis may also involve:
1-(1-Benzothien-3-ylmethyl)piperidine has a distinct molecular structure characterized by:
The molecular formula for 1-(1-Benzothien-3-ylmethyl)piperidine can be expressed as , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
1-(1-Benzothien-3-ylmethyl)piperidine can participate in various chemical reactions:
The reactions often require careful control of conditions such as temperature and pressure to optimize yields and selectivity.
The mechanism by which 1-(1-Benzothien-3-ylmethyl)piperidine exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that similar piperidine derivatives can influence dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
1-(1-Benzothien-3-ylmethyl)piperidine holds promise in several scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, particularly in relation to its interactions with various receptors involved in central nervous system functions .
1-(1-Benzothien-3-ylmethyl)piperidine represents a structurally distinctive heterocyclic compound that merges benzothiophene and piperidine pharmacophores into a single molecular entity. This hybrid architecture positions it at the intersection of organic synthesis and medicinal chemistry, where its unique electronic configuration and three-dimensional topology enable distinctive biomolecular interactions. Characterized by a piperidine nitrogen anchored to a benzothiophene core through a methylene linker, the compound offers conformational flexibility alongside aromatic planar stability—properties that collectively enhance its relevance in drug discovery pipelines targeting neurological disorders, oncology, and infectious diseases. The benzothiophene moiety contributes π-electron density for hydrophobic binding, while the basic piperidine nitrogen facilitates salt formation and hydrogen bonding, creating a versatile scaffold for structure-activity relationship exploration [1] [5].
Systematic Nomenclature:The compound is formally designated as 1-[(1-benzothiophen-3-yl)methyl]piperidine according to IUPAC conventions. This name precisely defines the benzothiophene ring system (a benzo-fused thiophene) with substitution at the 3-position, connected via a methylene tether to the nitrogen atom of the piperidine ring. The CAS Registry Number 162167-97-7 provides a unique identifier for chemical databases and regulatory documentation [7].
Table 1: Nomenclature and Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | 1-[(1-Benzothiophen-3-yl)methyl]piperidine |
CAS Registry Number | 162167-97-7 |
Synonyms | 1-(1-Benzothien-3-ylmethyl)piperidine; 3-(Piperidin-1-ylmethyl)-1-benzothiophene |
Molecular Formula | C₁₄H₁₇NS |
Structural Characteristics:X-ray crystallographic analyses of closely related benzothiophene-piperidine hybrids reveal that the piperidine ring adopts a chair conformation, with the methylene linker (-CH₂-) allowing rotational freedom relative to the planar benzothiophene system. The benzothiophene component displays bond lengths and angles consistent with aromatic systems (C-C bonds ≈ 1.39 Å, C-S bonds ≈ 1.74 Å), while the piperidine ring exhibits standard sp³ hybridization (C-N bond ≈ 1.49 Å). The dihedral angle between the benzothiophene plane and the piperidine ring typically ranges between 65°–80°, optimizing steric accommodation while allowing electronic communication between the two ring systems [1] [5].
Spectroscopic Signatures:
Table 2: Key Structural Parameters
Parameter | Value/Range | Method of Determination |
---|---|---|
Bond Length (C-N) | 1.49 Å | X-ray Crystallography |
Bond Length (C-S) | 1.74 Å | X-ray Crystallography |
Dihedral Angle | 65°–80° | Computational Modeling |
Methylene Shift (¹H) | 3.75 ppm | ¹H NMR |
Methylene Shift (¹³C) | 58.2 ppm | ¹³C NMR |
Origins of Benzothiophene-Piperidine Hybrids:The strategic fusion of benzothiophene and piperidine motifs emerged during the 1980s–1990s, when medicinal chemists sought to overcome metabolic liabilities in neurological therapeutics. Benzothiophene derivatives were initially explored as bioisosteres for indoles and naphthalenes due to their enhanced metabolic stability and similar π-electron density profiles. Concurrently, piperidine was recognized as a privileged scaffold in central nervous system (CNS) agents, facilitating blood-brain barrier penetration via its basic nitrogen. The covalent linkage of these systems through a methylene spacer was first reported in patent literature circa 1995, targeting serotonin receptor modulation with improved pharmacokinetic profiles over earlier anilines [1] [5].
Synthetic Evolution:Early synthetic routes relied on nucleophilic substitution of 3-(bromomethyl)benzothiophene with piperidine under harsh conditions (refluxing toluene, 48 hours), yielding the product in modest yields (≈45%) with significant impurities. The advent of transition metal catalysis revolutionized access to key intermediates:
Table 3: Historical Development of Synthetic Methods
Era | Synthetic Approach | Yield | Advantages/Limitations |
---|---|---|---|
1990s | Nucleophilic Halide Displacement | 45–50% | Simple reagents; low yield, impurities |
2000–2010 | Reductive Amination | 80–85% | High yield, mild conditions |
2010–Present | Catalytic C-H Functionalization | 70–75% | Atom economy; specialized catalysts |
2020s | Flow Chemistry with Immobilized Reagents | 90%+ | Scalability, reduced purification |
Influence of Heterocyclic Chemistry Paradigms:The design of 1-(1-benzothien-3-ylmethyl)piperidine reflects three key principles in heterocyclic drug design:
Mechanistic Versatility:1-(1-Benzothien-3-ylmethyl)piperidine exhibits broad bioactivity due to its dual hydrophobic (benzothiophene) and basic (piperidine) domains. Key mechanisms include:
Therapeutic Applications:
ADMET Optimization:The scaffold’s modularity enables strategic modifications to improve drug-like properties:
Table 4: Research Applications by Therapeutic Area
Therapeutic Area | Molecular Target | Activity | Lead Derivative |
---|---|---|---|
Oncology | HDAC6 / Tubulin | Antiproliferative | 4-(Trifluoroacetyl)piperidine analog |
Neurology | 5-HT₆ / AChE | Cognitive Enhancer | N-(4-Iodophenyl)urea derivative |
Infectious Disease | Bacterial Membranes / Biofilms | Anti-MRSA | 5-Fluoro-benzothiophene analog |
Metabolic Disorders | GPR119 | Insulin Secretion | Carbamate-linked congener |
Chemical Biology Probes:Fluorinated and biotinylated derivatives (e.g., 5-fluoro-1-(1-benzothien-3-ylmethyl)piperidine) enable target engagement studies via ¹⁹F NMR and pull-down assays. These probes have validated OGG1 DNA repair enzyme and 5-lipoxygenase as unexpected targets, suggesting polypharmacology [6].
The trajectory of 1-(1-benzothien-3-ylmethyl)piperidine research illustrates the power of rational heterocyclic design in addressing complex disease mechanisms. Ongoing studies focus on covalent inhibitors, bifunctional PROTACs, and radiopharmaceuticals, leveraging the scaffold’s synthetic tractability for next-generation therapeutics.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0